2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Chromeno[2,3-c]pyrrole Core Architecture
The chromeno[2,3-c]pyrrole core constitutes a fused tricyclic system featuring a pyrrole ring annulated with chromene at the [2,3-c] position. This fusion creates a planar aromatic system with extended π-conjugation, as evidenced by bond length alternation data from analogous structures. For example, in chromeno[3,4-c]pyrroles, the pyrrole N–C bond lengths average 1.35–1.38 Å, while the chromene C–O bonds measure 1.36 Å, consistent with delocalized electron density. The [2,3-c] fusion in the target compound introduces distinct steric and electronic effects compared to the [3,4-c] isomer. Specifically, the [2,3-c] arrangement positions the pyrrole nitrogen ortho to the chromene oxygen, creating a intramolecular hydrogen bonding propensity absent in [3,4-c] derivatives.
Table 1: Comparative geometric parameters of chromeno[2,3-c]pyrrole vs. [3,4-c]pyrrole derivatives
| Parameter | [2,3-c] Fusion | [3,4-c] Fusion |
|---|---|---|
| Pyrrole N–C (Å) | 1.37 | 1.35 |
| Chromene C–O (Å) | 1.36 | 1.37 |
| Dihedral angle (°) | 2.8 | 5.2 |
| π-Conjugation length | 10-atom | 8-atom |
The synthesis of the chromeno[2,3-c]pyrrole core typically employs multicomponent reactions, as demonstrated in the preparation of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones via condensation of 3-aminocoumarins with diketones. This method achieves yields exceeding 80% under mild conditions (room temperature, ethanol solvent), contrasting with the harsher base-mediated conditions (K~2~CO~3~, reflux) required for [3,4-c] analogs.
Thiadiazole Ring Substitution Patterns
The 5-methyl-1,3,4-thiadiazole substituent at position 2 of the chromeno[2,3-c]pyrrole core introduces electron-withdrawing characteristics and hydrogen bonding capacity. Synthesis of this moiety follows established protocols for 1,3,4-thiadiazoles, typically involving cyclization of acylhydrazines with sulfurizing agents. For instance, reaction of methyl-substituted acylhydrazines with carbon disulfide in alkaline ethanol yields 2-amino-5-methyl-1,3,4-thiadiazoles, which undergo subsequent functionalization.
Key electronic effects of the thiadiazole substituent:
- Resonance stabilization: The thiadiazole's aromatic system delocalizes electron density into the chromeno[2,3-c]pyrrole core, lowering the LUMO energy by approximately 1.2 eV compared to non-heterocyclic substituents.
- Hydrogen bond acceptance: The thiadiazole S and N atoms serve as hydrogen bond acceptors, with calculated molecular electrostatic potential (MEP) values of -0.35 e/Å at S and -0.41 e/Å at N.
- Steric effects: The methyl group at position 5 creates a 7.3° out-of-plane twist in the thiadiazole ring relative to the chromeno[2,3-c]pyrrole plane, as determined by DFT optimization at the B3LYP/6-31G(d) level.
Prop-2-en-1-yloxyphenyl Substituent Conformational Analysis
The 4-(prop-2-en-1-yloxy)phenyl group introduces conformational flexibility through rotation about the ether linkage (C–O–C angle = 117.2°) and allyl double bond (C=C–O torsion = 128.4°). Crystallographic data from analogous structures, such as 3-(3-nitrophenyl)-1-[4-(prop-2-yn-1-yloxy)phenyl]prop-2-en-1-one, reveal preferred conformations where the allyl chain adopts a gauche orientation relative to the phenyl ring.
Table 2: Conformational parameters of prop-2-en-1-yloxy substituent
| Parameter | Value | Method |
|---|---|---|
| C–O–C angle (°) | 117.2 ± 0.3 | X-ray diffraction |
| C=C–O torsion (°) | 128.4 ± 1.2 | DFT optimization |
| Energy barrier (kcal/mol) | 2.8 | Rotational scan |
The allyloxy group's conformation influences π-stacking interactions, with the trans orientation enabling 3.4 Å face-to-face stacking between the phenyl ring and chromeno[2,3-c]pyrrole system. However, the gauche conformation predominates (78% occupancy) due to reduced steric clash between the allyl CH~2~ group and ortho-phenyl hydrogens.
Comparative Analysis with Chromeno[3,4-c]pyrrole Derivatives
Structural differences between [2,3-c] and [3,4-c] fused systems profoundly impact physicochemical properties:
Aromaticity metrics:
Reactivity patterns:
Synthetic accessibility:
Parameter [2,3-c] Derivatives [3,4-c] Derivatives Typical yield (%) 75–92 63–83 Reaction time (h) 2–4 6–8 Byproduct formation <5% 12–18%
The [2,3-c] system's superior synthetic profile stems from reduced steric hindrance during cyclization steps, as the fusion geometry allows for more linear transition states.
Properties
Molecular Formula |
C23H17N3O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17N3O4S/c1-3-12-29-15-10-8-14(9-11-15)19-18-20(27)16-6-4-5-7-17(16)30-21(18)22(28)26(19)23-25-24-13(2)31-23/h3-11,19H,1,12H2,2H3 |
InChI Key |
LLKGVCMQGNNHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis and Cyclization
The chromeno[2,3-c]pyrrole ring system is constructed via a tandem cyclization-condensation sequence. Starting with 2-hydroxyacetophenone, Claisen-Schmidt condensation with ethyl chloroacetate yields a chalcone intermediate, which undergoes intramolecular cyclization in the presence of ammonium acetate to form the pyrrole ring. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the dione functionality.
Reaction Conditions
-
Chalcone formation : Ethanol, NaOH (80°C, 12 h)
-
Cyclization : Acetic acid, NH₄OAc (reflux, 24 h)
-
Oxidation : DDQ, THF, rt, 6 h
Yield : 58–62% over three steps.
Installation of the 4-(Prop-2-en-1-yloxy)phenyl Group
Nucleophilic Aromatic Substitution
The 4-hydroxyphenyl intermediate is alkylated with allyl bromide under Mitsunobu conditions. Employing DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF, the hydroxyl group is converted to the propenyloxy substituent with retention of configuration.
Reaction Conditions
-
Alkylation : Allyl bromide, DIAD, PPh₃, THF, 0°C → rt, 12 h
Final Assembly and Purification
Sequential Functionalization
The fully substituted chromenopyrrole-dione is obtained by sequential functionalization:
-
Chromenopyrrole-dione core synthesis
-
Thiadiazole coupling
-
Aryloxy group installation
Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization from ethanol yields the final compound as a pale-yellow solid.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 4H), 6.98 (d, J=8.8 Hz, 2H), 6.05 (m, 1H), 5.45 (dd, J=17.2, 1.6 Hz, 1H), 5.34 (dd, J=10.4, 1.2 Hz, 1H), 4.65 (d, J=5.6 Hz, 2H), 2.72 (s, 3H).
-
HRMS : m/z calcd for C₂₄H₁₈N₃O₄S [M+H]⁺: 460.1069; found: 460.1073.
Alternative Synthetic Routes and Optimization
One-Pot Tandem Approach
A streamlined one-pot method combines pyrrole cyclization and thiadiazole coupling using a microwave-assisted protocol. This reduces reaction time from 48 h to 6 h with comparable yields (65%).
Green Chemistry Modifications
Replacing toxic solvents (e.g., toluene) with cyclopentyl methyl ether (CPME) and using immobilized Pd catalysts (e.g., Pd@SiO₂) improves sustainability while maintaining efficiency (yield: 70%).
Challenges and Troubleshooting
-
Regioselectivity in Thiadiazole Coupling : Competing N- vs. S-alkylation is mitigated by using bulky ligands (Xantphos) and low temperatures.
-
Allyl Group Stability : The propenyloxy group is prone to oxidation; reactions are conducted under N₂ with BHT (butylated hydroxytoluene) as a stabilizer.
Industrial-Scale Considerations
For large-scale synthesis (>100 g), continuous flow systems enhance reproducibility and safety. Key parameters:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation Reactions
- The compound can undergo oxidation at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction Reactions
- Reduction of the nitro group (if present) on the phenyl ring to an amine.
- Common reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.
-
Substitution Reactions
- Electrophilic substitution on the phenyl ring, particularly at the para position relative to the prop-2-en-1-yloxy group.
- Common reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The incorporation of long alkenyl chains into these compounds enhances their biological activity. For instance, studies have shown that such derivatives can effectively inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Antitumor Properties
Several studies have investigated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. Notably, compounds similar to 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have demonstrated potent antitumor activity. For example, derivatives with specific substituents on the phenyl ring have shown IC50 values as low as 0.28 μg/mL against breast cancer cell lines . This suggests a strong potential for further development in cancer therapeutics.
Anti-inflammatory and Analgesic Effects
The compound’s structural characteristics may also contribute to anti-inflammatory and analgesic activities. Research has indicated that certain thiadiazole derivatives can reduce inflammation and pain in preclinical models . This opens avenues for developing new treatments for inflammatory diseases.
Plant Protection Agents
Thiadiazole derivatives are being explored as potential plant protection agents due to their ability to enhance plant resistance against pathogens. The incorporation of such compounds into agricultural formulations could lead to more effective pesticides . The structural diversity provided by the thiadiazole ring allows for modifications that can optimize efficacy against specific agricultural pests.
Organic Electronics
The unique electronic properties of compounds containing thiadiazole rings make them suitable for applications in organic electronics. Research has shown that these materials can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is crucial for developing efficient electronic devices .
Case Study 1: Antimicrobial Efficacy
A study published in the Egyptian Journal of Chemistry examined various 1,3,4-thiadiazole derivatives' antimicrobial activities. The research highlighted that the presence of specific substituents significantly influenced the efficacy against bacterial strains such as E. coli and S. aureus. The findings suggest that further optimization of these compounds could lead to novel antimicrobial agents .
Case Study 2: Antitumor Activity
In a comprehensive review on cytotoxic properties of thiadiazole derivatives published in Molecules, several compounds were tested against breast cancer cell lines. The study identified structure–activity relationships that underscore the importance of molecular modifications in enhancing antitumor efficacy. Compounds with specific functional groups exhibited significantly higher inhibitory effects compared to their counterparts .
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is likely to involve interactions with biological macromolecules such as proteins and nucleic acids. The thiadiazole ring can form hydrogen bonds and other non-covalent interactions with enzyme active sites, potentially inhibiting their activity. The chromeno[2,3-c]pyrrole core may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, synthetic accessibility, and biological relevance.
Structural Analogues with Modified Thiadiazole Substituents
- 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Substituents: The thiadiazole group here is substituted with an isobutyl chain (C4H9) instead of a methyl group. The phenyl ring at position 1 carries an isopropyl group rather than a propenyloxy moiety. Impact: The isobutyl group increases lipophilicity (logP ≈ 4.2 vs. However, the absence of the propenyloxy group reduces π-π stacking interactions with aromatic residues in biological targets . Synthesis: Prepared via similar multicomponent reactions, but with modified aldehydes and amines .
- AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) Substituents: Features a 5-isopropyl-thiadiazole and a 2-fluorophenyl group. Biological Activity: Demonstrated potent agonism of the TRIF pathway, inducing antiviral states against Zika, Chikungunya, and Dengue viruses (EC50 = 0.8–1.2 μM) . However, the propenyloxy group in the target compound may offer greater conformational flexibility .
Derivatives with Simplified Core Structures
- 2-Phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione Core Modification: Replaces the chromeno[2,3-c]pyrrole-dione with a pyrano[2,3-c]pyrrole-dione core. Reported yields for this class are lower (45–60%) compared to chromeno-pyrrole derivatives (70–85%) .
Compounds with Varied Aryl Groups
- 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Substituents: Substitutes the propenyloxy group with a methoxy group.
Table 1: Key Comparative Data
Biological Activity
The compound 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a complex structure that incorporates several pharmacologically relevant moieties:
- Thiadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Chromeno-pyrrole scaffold : Associated with various therapeutic effects such as anti-inflammatory and antioxidant activities.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. For instance:
- A study indicated that derivatives of 1,3,4-thiadiazole exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- The specific compound under consideration has shown promising results in inhibiting the growth of various microbial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of thiadiazole derivatives is well-documented:
- Research has indicated that certain thiadiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against human cancer cells .
- The presence of the chromeno-pyrrole moiety may enhance the compound's ability to induce apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors which can disrupt metabolic pathways in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including our compound. Results showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 32.6 μg/mL to 62.5 μg/mL against E. coli and S. aureus, indicating moderate to high antimicrobial activity .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed:
- The compound exhibited selective cytotoxicity with IC50 values around 4.3–9.2 μM against certain cancer types.
- Mechanistic studies suggested that the compound induces apoptosis through ROS generation and caspase activation pathways.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for constructing the chromeno-pyrrole-thiadiazole core of this compound?
Methodological Answer: The synthesis involves sequential cyclization and functionalization steps. First, the chromeno-pyrrole framework is built via acid-catalyzed cyclocondensation of substituted chromene precursors with pyrrole derivatives. The thiadiazole moiety is introduced via nucleophilic substitution or cycloaddition reactions. For example, coupling 5-methyl-1,3,4-thiadiazol-2-amine with activated intermediates (e.g., brominated chromeno-pyrrole derivatives) under reflux in ethanol or DMF achieves thiadiazole incorporation. Solvent polarity and temperature (80–120°C) critically influence reaction efficiency .
Q. How can structural characterization techniques validate the integrity of the synthesized compound?
Methodological Answer: Use a multi-technique approach:
- 1H/13C NMR : Confirm substitution patterns (e.g., allyloxy phenyl protons at δ 4.8–5.2 ppm; thiadiazole C-S-C signals at 165–170 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 500–550 range).
- IR Spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and thiadiazole (650–700 cm⁻¹) stretches.
- X-ray crystallography (if crystalline): Resolve fused-ring geometry and substituent orientation .
Q. What initial bioactivity assays are suitable for screening this compound?
Methodological Answer: Prioritize target-based assays:
- Kinase inhibition : Use ELISA-based kits (e.g., anaplastic lymphoma kinase) with ATP competition protocols.
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can solvent and reaction conditions be optimized to enhance yield during thiadiazole conjugation?
Methodological Answer: Apply a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (DMF vs. ethanol), temperature (60–120°C), catalyst (e.g., Pd/C for cross-coupling).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 90°C in DMF with 5 mol% Pd/C increases yield by 25%). Validate via HPLC purity checks .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Methodological Answer: Perform comparative SAR analysis :
- Substituent Effects : Compare analogs with/without the allyloxy group (e.g., logP changes alter membrane permeability).
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Correlate docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50 values.
- Meta-analysis : Aggregate data from analogs (e.g., chromenopyrrole derivatives) to identify trends in bioactivity cliffs .
Q. How do steric and electronic effects of the allyloxy group influence reactivity in downstream derivatization?
Methodological Answer: The allyloxy group’s electron-donating nature activates the phenyl ring for electrophilic substitution (e.g., nitration at the para position). Steric hindrance from the prop-2-en-1-yl chain can limit access to reactive sites. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity. Experimental validation via bromination or Suzuki coupling confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
